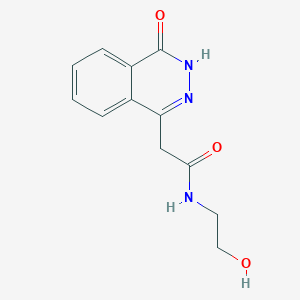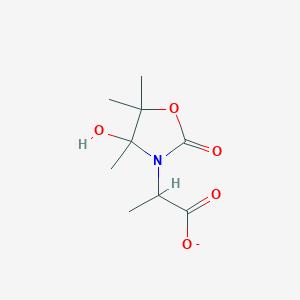![molecular formula C20H23N3O3 B14949257 N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14949257.png)
N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEXANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEXANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEXANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-({2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEXANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-({2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[4-({2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEXANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
4-(hexanoylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-9-19(25)22-17-12-10-15(11-13-17)20(26)23-21-14-16-7-5-6-8-18(16)24/h5-8,10-14,24H,2-4,9H2,1H3,(H,22,25)(H,23,26)/b21-14+ |
InChI-Schlüssel |
GSDUOQJASZEROD-KGENOOAVSA-N |
Isomerische SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14949189.png)
![(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B14949211.png)

![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
![4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline](/img/structure/B14949230.png)
![3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone](/img/structure/B14949234.png)
